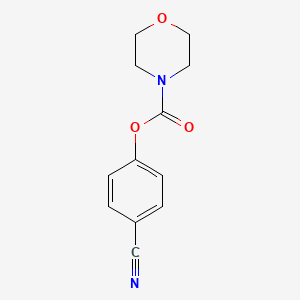
N~1~-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. CCG-1423 has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
CCG-1423 inhibits RhoA activity by binding to the RhoA-binding domain of its downstream effector, Rho kinase (ROCK). This binding prevents the activation of ROCK, which in turn inhibits downstream signaling pathways that are involved in cellular processes such as cell migration and proliferation.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in cancer cells, reduce inflammation in cardiovascular diseases, and improve neuronal survival in neurological disorders. CCG-1423 has also been shown to have potential applications in wound healing and tissue regeneration.
実験室実験の利点と制限
One of the advantages of CCG-1423 is its specificity for RhoA activity. It has been shown to selectively inhibit RhoA activity without affecting other Rho GTPases. However, one of the limitations of CCG-1423 is its low solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research of CCG-1423. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more efficient synthesis methods to improve the yield of CCG-1423. Additionally, future research can focus on improving the solubility and bioavailability of CCG-1423 to improve its efficacy in vivo.
Conclusion:
In conclusion, CCG-1423 is a small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of RhoA activity, which is involved in various cellular processes. CCG-1423 has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Future research can focus on further investigating its potential therapeutic applications and improving its synthesis and bioavailability.
合成法
The synthesis of CCG-1423 involves the reaction of N-cyclohexyl-N-(4-ethylphenyl)glycinamide with methanesulfonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain CCG-1423. The yield of this synthesis method is approximately 50%.
科学的研究の応用
CCG-1423 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit RhoA activity, which is involved in various cellular processes such as cell migration, cell proliferation, and cytoskeletal organization. CCG-1423 has been shown to have potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
特性
IUPAC Name |
N-cyclohexyl-2-(4-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-14-9-11-16(12-10-14)19(23(2,21)22)13-17(20)18-15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJQUQCDXSIKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)





![2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5875855.png)
